molecular formula C24H21N3O3 B2860781 N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 896844-14-7

N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide

Cat. No. B2860781
CAS RN: 896844-14-7
M. Wt: 399.45
InChI Key: BADRSXVRGFNAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the attachment of the furan ring. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings could contribute to the compound’s stability. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The furan and pyridazine rings could potentially undergo electrophilic substitution reactions. Other reactions could be influenced by the presence of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals, fungicides, and herbicides . Its structure allows for the creation of pyrimidine skeletons, commonly found in many drugs.

Biological Activity Studies

The presence of a furan ring in the compound suggests potential biological activities. Furan derivatives have been studied for their anti-inflammatory, anti-psychotic, and anti-cancer properties . This compound could be used to explore new therapeutic avenues.

NF-κB Inhibitors

Compounds similar to this one have been used as NF-κB inhibitors, which are significant in anticancer drug research . The inhibition of NF-κB can help control the proliferation of cancer cells.

Retinoid Nuclear Modulators

The structural features of this compound suggest potential as retinoid nuclear modulators. These agents are important for treating metabolic and immunological diseases .

Anti-Microbial Agents

The compound’s structure is conducive to antibacterial activity. It could be modified to enhance its efficacy against specific bacterial strains, contributing to the development of new antibiotics .

Kinase Inhibition

Kinases are enzymes that play a vital role in the signaling pathways of cells. The compound’s structure indicates potential for kinase inhibition, which is a significant area of research in targeted cancer therapies .

Neuroinflammation Studies

Derivatives of this compound could impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety precautions should be taken when handling this compound, especially if its properties are not well-known .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its potential uses. This could include testing the compound in biological assays, studying its interactions with biological targets, and modifying its structure to improve its properties .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-11-12-19(14-16(15)2)27-23(25-24(29)20-10-7-13-30-20)21(22(28)17(3)26-27)18-8-5-4-6-9-18/h4-14H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADRSXVRGFNAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.